molecular formula C16H16N6O3 B2803217 1-(3-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)ethanol CAS No. 1009489-67-1

1-(3-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)ethanol

Cat. No. B2803217
CAS RN: 1009489-67-1
M. Wt: 340.343
InChI Key: SQHDPELSIAULEC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are characterized using techniques like 1 H and 13 C NMR spectroscopy, IR spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined via 1 H, 13 C NMR, and infrared spectroscopies as well as elementary analysis. Single-crystal X-ray diffraction is also employed for characterizing their crystal structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include thermal stability, acceptable densities, and optimal oxygen balance .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research focusing on the synthesis of novel heterocyclic compounds, including pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives, showcases advanced methodologies for creating complex molecules. For example, Rahmouni et al. (2014) detailed the synthesis of isoxazolines and isoxazoles through [3+2] cycloaddition, highlighting the versatility of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in constructing diverse heterocyclic frameworks (Rahmouni et al., 2014). Such methodologies could potentially apply to the synthesis and functionalization of the compound , offering pathways to explore its chemical properties and reactivity.

Biological Activities and Potential Applications

The structural motif of pyrazolo[3,4-d]pyrimidinones is common in molecules exhibiting significant biological activities. Compounds bearing the pyrazolopyrimidinone core have been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antipyretic, and anticancer activities. For instance, Reddy et al. (2010) synthesized triazolo[3,4-b][1,3,4]thiadiazoles with pyrazole cores as potent antimicrobial agents, demonstrating the potential for related structures to serve as templates for drug discovery (Reddy et al., 2010). These findings suggest that derivatives of the compound could be explored for their biological activities, contributing to the development of new therapeutic agents.

properties

IUPAC Name

1-[3-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-10-6-15(19-13-5-3-4-12(7-13)11(2)23)20-16(18-10)21-9-14(8-17-21)22(24)25/h3-9,11,23H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHDPELSIAULEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=CC(=C3)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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